2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
Description
Properties
IUPAC Name |
2-bromo-4,5-dichloro-6-iodo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2INO/c1-12-4-2(8)3(9)6(10)11-5(4)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELIJYMGNUJWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(N=C1Br)I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251887 | |
| Record name | 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-56-4 | |
| Record name | 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis often begins with 2-bromo-3-methoxypyridine or related methoxypyridines as precursors. The preparation of 2-bromo-3-methoxypyridine itself involves:
- Bromination of 3-hydroxypyridine in aqueous sodium hydroxide at low temperatures (-10 to 15 °C) using liquid bromine, followed by pH adjustment and recrystallization to obtain 2-bromo-3-hydroxypyridine.
- Methylation of 2-bromo-3-hydroxypyridine with methyl iodide in the presence of sodium in methanol and DMF as solvent, followed by extraction and purification to yield 2-bromo-3-methoxypyridine with yields around 75%.
Purification and Characterization
The crude product from halogenation steps is purified by flash column chromatography on silica gel using hexane/ethyl acetate mixtures as eluents. Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, ^31P when applicable).
- Elemental analysis to confirm composition.
- Melting point determination.
- Mass spectrometry for molecular weight confirmation.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Bromination: 3-hydroxypyridine + Br2 in NaOH (0-15 °C) | 2-bromo-3-hydroxypyridine | ~75 |
| 2 | Methylation: 2-bromo-3-hydroxypyridine + Na/MeOH + MeI | 2-bromo-3-methoxypyridine | ~75 |
| 3 | Chlorination: selective Cl2 addition | 2-bromo-4,5-dichloro-3-methoxypyridine | Variable |
| 4 | Iodination: diazotization + KI | 2-bromo-4,5-dichloro-6-iodo-3-methoxypyridine | Variable |
| 5 | Purification: flash chromatography | Pure target compound | - |
- The bromination and methylation steps are well-established with reproducible yields around 75%, under mild and controlled conditions, minimizing side reactions.
- Chlorination and iodination require careful temperature and reagent control to prevent polysubstitution or decomposition. The use of diazotization for iodination provides regioselectivity and good functional group tolerance.
- Alternative synthetic routes avoid palladium catalysts, improving cost-effectiveness and environmental impact.
- Purification by flash chromatography is essential due to the close polarity of halogenated intermediates.
| Reaction Step | Reagents | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Bromination | Br2, NaOH aqueous | -10 to 15 | 2.5–3 h | Ice-salt bath cooling |
| Methylation | Na in MeOH, MeI, DMF | Reflux (MeOH) | Overnight | Under vacuum distillation |
| Chlorination | Cl2 or Cl source | Room temp | Variable | Controlled addition |
| Diazotization + Iodination | NaNO2, H2SO4, KI | 40 to 70 | 30 min to 3 h | Stepwise addition, pH control |
| Purification | Silica gel chromatography | Ambient | - | Hexane/EtOAc eluent system |
The preparation of this compound involves a carefully orchestrated sequence of halogenation and methylation reactions starting from simpler pyridine derivatives. The key to success lies in controlled reaction conditions, especially temperature and reagent addition rates, to achieve high regioselectivity and yields. The methods are supported by detailed experimental data and have been optimized to avoid costly catalysts and harsh conditions, making the synthesis accessible for research and early discovery applications.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the halogens or the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, or other strong bases are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, in substitution reactions, the halogen atoms may be replaced with alkyl, aryl, or other functional groups, leading to a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s halogenated structure makes it a potential candidate for studying halogen bonding interactions in biological systems.
Medicine: It may be explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its halogen and methoxy functional groups. The molecular targets and pathways involved include:
Halogen Bonding: The halogen atoms can form halogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Nucleophilic Substitution: The methoxy group can act as a leaving group or a nucleophile, facilitating substitution reactions.
Comparison with Similar Compounds
2,5-Dichloro-6-iodo-3-methoxypyridine
2-Bromo-6-chloro-3-methoxypyridine
- Molecular Formula: C₆H₄BrClNO (inferred from CAS 1256819-37-0)
- Structural Differences : Missing chlorine at positions 4 and 5, and iodine at position 5.
- Implications :
2-Bromo-3-methylpyridine
- Molecular Formula : C₆H₆BrN
- Structural Differences : Replaces methoxy, chlorine, and iodine substituents with a methyl group at position 3.
- Implications: Simplified structure reduces steric effects and likely improves metabolic stability.
Physicochemical and Ecological Properties
Lipophilicity (Log Kow)
- 2-Bromo-4'-methoxyacetophenone (a non-pyridine analog): Log Kow = 2.1 .
Toxicity and Regulatory Status
- Halogenated Anilines (e.g., 2-bromo-4,6-dinitroaniline) :
Comparative Data Table
Biological Activity
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by multiple halogens and a methoxy group, enhances its reactivity and interaction with biological macromolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₆H₃BrCl₂INO
- Molecular Weight : 382.82 g/mol
- CAS Number : 1305324-56-4
The presence of halogen atoms (bromine, chlorine, and iodine) in the compound allows for unique interactions with proteins and enzymes, which may enhance binding affinity and specificity towards biological targets .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly those involved in drug metabolism. Notably, it has been identified as a selective inhibitor of cytochrome P450 enzymes, which play a crucial role in the metabolism of various drugs.
Key Mechanisms Include :
- Halogen Bonding : The halogen atoms can form halogen bonds with amino acid residues in proteins, influencing enzyme activity.
- Nucleophilic Substitution : The methoxy group can act as a leaving group or nucleophile in various chemical reactions, facilitating interactions with biological targets.
Biological Activity
The compound has shown promise in several areas:
-
Enzyme Inhibition :
- Selective inhibition of cytochrome P450 enzymes indicates potential applications in modifying drug efficacy and safety profiles.
- Studies suggest that it may also inhibit other metabolic pathways influenced by these enzymes.
-
Antimicrobial Properties :
- Preliminary investigations indicate that compounds with similar structures often exhibit significant antimicrobial activity. The halogenated nature may contribute to this effect by disrupting microbial cell membranes or interfering with metabolic processes.
- Anticancer Activity :
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Q. What analytical techniques are essential for confirming the structure and purity of 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine?
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: Use 1H and 13C NMR to identify substitution patterns. The methoxy group (δ ~3.9–4.0 ppm) and aromatic proton signals (e.g., δ ~8.2 ppm for H-4) provide positional insights.
- X-ray Crystallography: Refine single-crystal data using SHELX software to resolve bond lengths, angles, and halogen positions . This is critical for confirming the iodine/bromine occupancy in the polyhalogenated structure.
- Purity Assessment:
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]+ at m/z 382.813) .
- HPLC-UV: Use reverse-phase chromatography with a C18 column (detection at 254 nm) to assess purity >95% .
Q. What are the recommended storage conditions and stability considerations for this compound?
Methodological Answer:
- Storage: Store in amber vials under inert gas (argon) at –20°C to prevent halogen displacement reactions. Desiccate to avoid hydrolysis of the methoxy group.
- Stability Testing: Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor by TLC and NMR to identify decomposition products (e.g., loss of iodine or demethylation) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reactivity of polyhalogenated pyridines during selective functionalization?
Methodological Answer:
- Controlled Reactivity Screening:
- Use Pd-catalyzed cross-coupling (Suzuki, Stille) to test halogen reactivity: Iodine (C-6) typically reacts first, followed by bromine (C-2), with chlorines (C-4,5) remaining inert under mild conditions.
- Competition Experiments: Compare reaction rates of mono-halogenated analogs (e.g., 6-iodo vs. 2-bromo derivatives) to establish selectivity trends .
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and identify nucleophilic/electrophilic sites .
Q. What strategies mitigate side reactions during multi-step synthesis of derivatives?
Methodological Answer:
- Protection-Deprotection:
- Temporarily protect iodine using trimethylsilyl groups during bromine-selective reactions.
- Use Boc-protected amines if introducing functional groups at C-3.
- In Situ Monitoring: Employ real-time reaction tracking via ReactIR or LC-MS to detect intermediates and optimize reaction termination points .
Q. How should researchers interpret conflicting crystallographic data for this compound?
Methodological Answer:
- Refinement Protocols:
- Batch Comparison: Analyze crystals from multiple solvent systems (e.g., DCM/hexane vs. ethanol) to confirm structural consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
